(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
CAS No.:
Cat. No.: VC16681324
Molecular Formula: C12H18O7
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18O7 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | [(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
| Standard InChI | InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1 |
| Standard InChI Key | QKPIXQGRPBEVLX-RCZOMOOESA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a tetrahydropyran core (a six-membered ring with one oxygen atom) substituted with a methyl group at position 6 and acetylated hydroxyl groups at positions 2, 4, and 5. The (4R,5R,6R) configuration denotes the absolute stereochemistry of the chiral centers, which critically influences its biological activity and synthetic applications .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₈ |
| Molecular Weight | 286.33 g/mol |
| Purity (Typical) | ≥95% (by NMR) |
| Solubility | Soluble in DCM, THF, DMSO |
The molecular formula was deduced from mass spectrometry data, which confirmed a molecular ion peak at m/z 286.33. Nuclear magnetic resonance (NMR) spectroscopy further validated the stereochemistry, with distinct signals for the acetyl groups (δ 2.0–2.2 ppm in NMR) and the tetrahydropyran ring protons (δ 3.5–4.5 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically proceeds via a three-step sequence:
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Selective Protection: A methyltetrahydropyran precursor is treated with acetic anhydride in the presence of a catalyst (e.g., iodine or pyridine) to acetylate the hydroxyl groups .
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Stereochemical Control: Reaction conditions (temperature, solvent polarity) are optimized to favor the (4R,5R,6R) configuration. For example, low temperatures (−20°C) reduce epimerization risks .
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Purification: Chromatographic techniques (silica gel or HPLC) isolate the desired stereoisomer, achieving ≥95% purity.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ac₂O, I₂, 0°C, 2h | 85% |
| 2 | NaHCO₃, CH₂Cl₂, rt, 1h | 92% |
| 3 | Column chromatography (EtOAc/hexane) | 78% |
Challenges in Scalability
Large-scale production faces hurdles such as:
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Epimerization: Prolonged reaction times or elevated temperatures lead to stereochemical inversion at C4 or C5 .
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Acetyl Migration: Competing intramolecular acetyl shifts necessitate strict pH control (pH 6–7) .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR spectra confirm the positions of acetyl groups and methyl substitution. Key signals include:
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Mass Spectrometry: High-resolution MS (HRMS) matches the molecular formula within 2 ppm error.
Industrial and Research Applications
Glycoscience
The compound serves as a protected intermediate in oligosaccharide synthesis. For example, enzymatic deacetylation yields free hydroxyl groups for subsequent glycosylation reactions .
Material Science
Acetylated tetrahydropyrans act as monomers for biocompatible polymers. Copolymerization with lactide enhances mechanical strength and hydrolytic stability .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Stability | Stable at −20°C (2 years) |
The compound is non-flammable but requires storage in anhydrous conditions to prevent hydrolysis.
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